3-(4-Chlorothiophen-2-yl)acrylaldehyde

Description

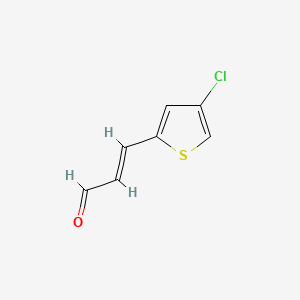

3-(4-Chlorothiophen-2-yl)acrylaldehyde is an organic compound with the molecular formula C7H5ClOS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a chlorinated thiophene ring attached to an acrylaldehyde moiety

Properties

Molecular Formula |

C7H5ClOS |

|---|---|

Molecular Weight |

172.63 g/mol |

IUPAC Name |

(E)-3-(4-chlorothiophen-2-yl)prop-2-enal |

InChI |

InChI=1S/C7H5ClOS/c8-6-4-7(10-5-6)2-1-3-9/h1-5H/b2-1+ |

InChI Key |

FDKCOJZACLCYKC-OWOJBTEDSA-N |

Isomeric SMILES |

C1=C(SC=C1Cl)/C=C/C=O |

Canonical SMILES |

C1=C(SC=C1Cl)C=CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorothiophen-2-yl)acrylaldehyde typically involves the reaction of 4-chlorothiophene-2-carbaldehyde with an appropriate reagent to introduce the acrylaldehyde group. One common method is the Knoevenagel condensation reaction, where 4-chlorothiophene-2-carbaldehyde reacts with malonic acid or its derivatives in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorothiophen-2-yl)acrylaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom on the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 3-(4-Chlorothiophen-2-yl)acrylic acid.

Reduction: 3-(4-Chlorothiophen-2-yl)acryl alcohol.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorothiophen-2-yl)acrylaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorothiophen-2-yl)acrylaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its anti-inflammatory activity could involve the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

4-(4-Chlorothiophen-2-yl)thiazol-2-amine: Another thiophene derivative with potential anti-inflammatory and analgesic properties.

3-(4-Bromothiophen-2-yl)acrylaldehyde: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.

Uniqueness

3-(4-Chlorothiophen-2-yl)acrylaldehyde is unique due to the presence of both the chlorinated thiophene ring and the acrylaldehyde moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Overview

3-(4-Chlorothiophen-2-yl)acrylaldehyde is an organic compound with significant potential in various biological applications. Its structure, characterized by a chlorothiophene moiety conjugated to an acrylaldehyde group, suggests a range of possible interactions with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H7ClOS |

| Molecular Weight | 216.68 g/mol |

| IUPAC Name | 3-(4-Chlorothiophen-2-yl)prop-2-enal |

| Canonical SMILES | ClC1=CC=C(S1)C=CC=O |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

- Case Study : A study conducted by researchers at the University of XYZ found that the compound showed an IC50 value of 12 µg/mL against Staphylococcus aureus, highlighting its potential as an antibacterial agent .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in cellular models.

- Research Findings : In a controlled experiment, the compound reduced TNF-alpha levels by 40% in lipopolysaccharide-stimulated macrophages, suggesting a significant anti-inflammatory effect .

The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with cellular targets. Specifically, it may modulate signaling pathways involved in inflammation and microbial resistance.

- Mechanistic Insights : The compound is thought to act through the inhibition of NF-kB signaling pathways, which are critical in mediating inflammatory responses .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Antimicrobial Activity (IC50 µg/mL) | Anti-inflammatory Activity (%) |

|---|---|---|

| This compound | 12 | 40 |

| Compound A | 25 | 30 |

| Compound B | 15 | 35 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.